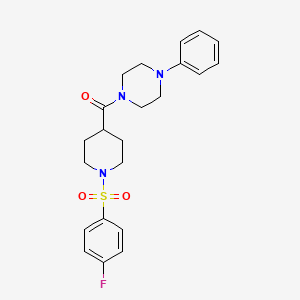
(E)-3-(furan-2-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as FPP, and it has been synthesized using different methods.
Mechanism of Action
The mechanism of action of FPP is not yet fully understood. However, studies have shown that FPP can interact with proteins and enzymes in the body, leading to changes in their structure and function. FPP may also affect various signaling pathways in the body, leading to changes in cellular processes.
Biochemical and physiological effects:
Studies have shown that FPP can have various biochemical and physiological effects in the body. FPP has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. FPP may also have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using FPP in lab experiments include its potential as a tool for studying the structure and function of proteins, its potential as a drug target, and its ability to inhibit the growth of cancer cells. The limitations of using FPP in lab experiments include its potential toxicity, its limited solubility in water, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on FPP. These include further studies on its mechanism of action, its potential as a drug target for various diseases, and its potential as a tool for studying the structure and function of proteins. Additionally, further research is needed to determine the safety and efficacy of FPP in humans, and to develop new methods for synthesizing and delivering FPP.
Synthesis Methods
The synthesis of FPP has been achieved using various methods, including the Hantzsch reaction, Knoevenagel condensation, and cyclization reaction. The Hantzsch reaction involves the reaction of furan-2-carbaldehyde, pyridazine-3-carbaldehyde, and piperidine in the presence of ammonium acetate and ethanol. The Knoevenagel condensation method involves the reaction of furan-2-carbaldehyde and pyridazine-3-carbaldehyde with piperidine and ethyl cyanoacetate in ethanol. The cyclization reaction involves the reaction of furan-2-carbaldehyde, pyridazine-3-carbaldehyde, and piperidine in the presence of acetic acid and sulfuric acid.
Scientific Research Applications
FPP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, FPP has been used to develop new drugs for the treatment of cancer, inflammation, and other diseases. In pharmacology, FPP has been studied for its potential as a drug target for various diseases. In biochemistry, FPP has been studied for its potential as a tool for studying the structure and function of proteins.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-pyridazin-3-yloxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(6-5-13-3-2-12-21-13)19-10-7-14(8-11-19)22-15-4-1-9-17-18-15/h1-6,9,12,14H,7-8,10-11H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIJHZNRSYVPKD-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea](/img/structure/B2541211.png)
![5-(tert-butyl)-N-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541212.png)
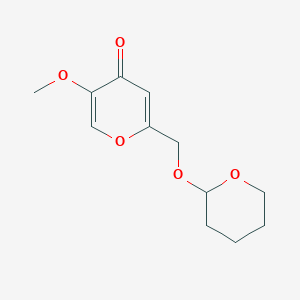
![8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541215.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2541216.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2541219.png)
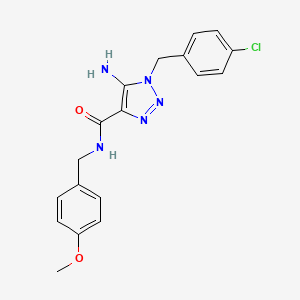


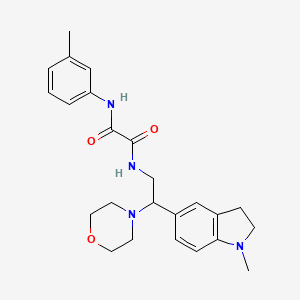
![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2541230.png)
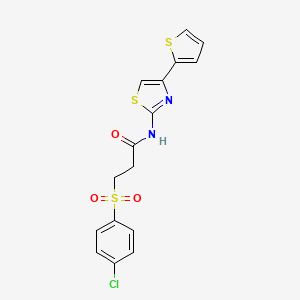
![(5-chloro-2-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2541232.png)
